Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Methyl 4-oxo-3-(3-oxo-3-(phenethylamino)propyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound related to the broader family of tetrahydroquinoline derivatives, which have been synthesized and structurally analyzed for various scientific applications. A pertinent study by Rudenko et al. (2012) involved the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates through the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. The structure of one of the compounds, methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established through X-ray structural analysis, showcasing the methodological approaches towards understanding and developing novel quinazoline derivatives (Rudenko et al., 2012).
Antimicrobial Applications
Quinazolinone derivatives, closely related to the specified this compound, have been investigated for their potential antimicrobial properties. Desai, Dodiya, and Shihora (2011) synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides and screened them for in vitro antibacterial and antifungal activities against a range of pathogens. This study underscores the potential of quinazolinone derivatives as antimicrobial agents, hinting at the broader applicability of compounds within this chemical family for therapeutic uses (Desai, Dodiya, & Shihora, 2011).
Novel Synthetic Pathways
The research on quinazoline derivatives also includes studies focused on developing novel synthetic pathways that could enhance the accessibility and functionalization of these compounds. A study by Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which is structurally related to the compound of interest. This synthesis involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, demonstrating the versatility and adaptability of synthetic routes for creating complex quinazoline derivatives. The structural confirmation of these compounds was achieved through various analytical techniques, highlighting the importance of synthesis in the exploration of novel compounds with potential scientific and therapeutic applications (Kovalenko et al., 2019).
Properties
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(2-phenylethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-20(27)15-7-8-16-17(13-15)23-21(29)24(19(16)26)12-10-18(25)22-11-9-14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,22,25)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLBASYJKJPLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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